![molecular formula C11H15NO2 B164007 methyl N-(1-phenylpropan-2-yl)carbamate CAS No. 27822-58-8](/img/structure/B164007.png)
methyl N-(1-phenylpropan-2-yl)carbamate
Overview
Description
Methyl N-(1-phenylpropan-2-yl)carbamate is an organic compound with the CAS Number 27822-58-8 . It is a carbamate ester and a member of the class of phenylpropanes .
Molecular Structure Analysis
The molecular formula of methyl N-(1-phenylpropan-2-yl)carbamate is C11H15NO2 . The compound consists of a carbamate group (OC(O)NH) attached to a methyl group and a phenylpropan-2-yl group .Scientific Research Applications
These applications highlight the versatility of methyl N-(1-phenylpropan-2-yl)carbamate across different scientific domains. Researchers continue to explore its properties and potential, making it a valuable compound in both academia and industry . If you need further details or additional applications, feel free to ask! 😊
Future Directions
Mechanism of Action
Target of Action
Methyl N-(1-phenylpropan-2-yl)carbamate, like other carbamates, primarily targets the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets (AChE and BChE enzymes) by inhibiting their activity . This inhibition disrupts the normal functioning of the nervous system, leading to an accumulation of acetylcholine. The excess acetylcholine continues to transmit signals, causing overstimulation in the nervous system.
Biochemical Pathways
The inhibition of AChE and BChE enzymes affects several biochemical pathways. The primary pathway affected is the cholinergic pathway, which involves the transmission of signals in the nervous system. The disruption of this pathway leads to a range of downstream effects, including overstimulation of muscles and glands, and potential disruption of cognitive functions .
Result of Action
The primary result of the action of methyl N-(1-phenylpropan-2-yl)carbamate is the disruption of normal nervous system function due to the inhibition of AChE and BChE enzymes . This can lead to a range of symptoms, from muscle weakness and fatigue to more severe neurological symptoms in cases of high exposure.
Action Environment
The action, efficacy, and stability of methyl N-(1-phenylpropan-2-yl)carbamate can be influenced by various environmental factors. For instance, its effectiveness as an inhibitor of AChE and BChE may be affected by the presence of other substances that compete for the same enzymes. Its stability could be influenced by factors such as temperature, pH, and exposure to light .
properties
IUPAC Name |
methyl N-(1-phenylpropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVIZRITTUHWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344928 | |
Record name | Amphetamine Methyl Carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(1-phenylpropan-2-yl)carbamate | |
CAS RN |
27822-58-8 | |
Record name | Amphetamine Methyl Carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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